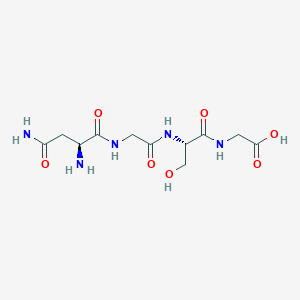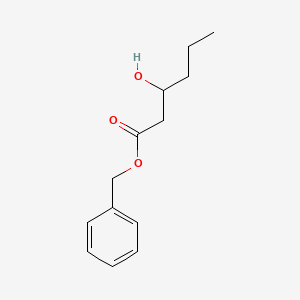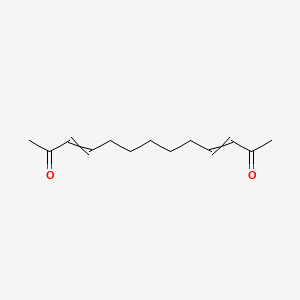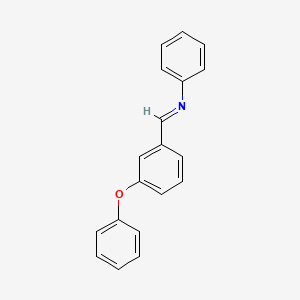
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a phenoxyphenyl group and a phenylmethanimine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine typically involves the condensation reaction between 3-phenoxybenzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenoxyphenyl oxides.
Reduction: Formation of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenoxy and phenyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanamine
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanone
- (E)-1-(3-Phenoxyphenyl)-N-phenylmethanol
Uniqueness
(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is unique due to its imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both phenoxy and phenyl groups enhances its versatility in various applications .
Properties
CAS No. |
266337-12-6 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H15NO/c1-3-9-17(10-4-1)20-15-16-8-7-13-19(14-16)21-18-11-5-2-6-12-18/h1-15H |
InChI Key |
BWVWVZIFLLHNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

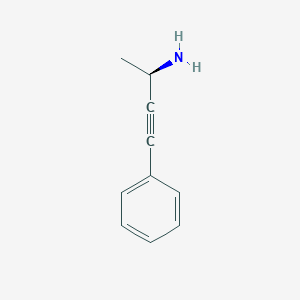
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
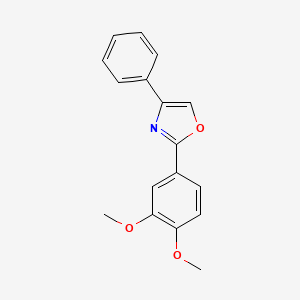
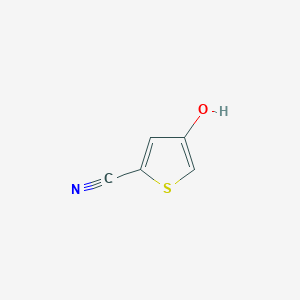
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
